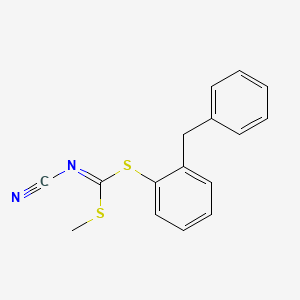

Methyl (2-benzylphenyl) cyanocarbonimidodithioate

Description

Methyl (2-benzylphenyl) cyanocarbonimidodithioate is a synthetic organic compound characterized by a cyanocarbonimidodithioate core (NCS₂C≡N) substituted with a methyl group and a 2-benzylphenyl moiety. This compound belongs to a class of derivatives synthesized via nucleophilic substitution or condensation reactions involving dimethyl cyanocarbonimidodithioate (a common precursor) and amines or aryl halides. For instance, phenylmethanamine (benzylamine) reacts with dimethyl cyanocarbonimidodithioate in isopropyl alcohol (IPA) to yield intermediates that are further functionalized into triazolopyrimidine derivatives . The 2-benzylphenyl substituent introduces steric bulk and lipophilicity, which may influence reactivity and biological activity.

Properties

IUPAC Name |

[(2-benzylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2S2/c1-19-16(18-12-17)20-15-10-6-5-9-14(15)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNOHVDCKDWGKAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=NC#N)SC1=CC=CC=C1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2-benzylphenyl) cyanocarbonimidodithioate typically involves the reaction of 2-benzylphenyl isothiocyanate with methylamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-benzylphenyl isothiocyanate+methylamine→Methyl (2-benzylphenyl) cyanocarbonimidodithioate

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl (2-benzylphenyl) cyanocarbonimidodithioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can convert the cyanocarbonimidodithioate group to amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanocarbonimidodithioate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2-benzylphenyl) cyanocarbonimidodithioate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2-benzylphenyl) cyanocarbonimidodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its mechanism of action are often related to its chemical structure and reactivity, which allow it to participate in various biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The cyanocarbonimidodithioate class includes diverse derivatives with varying substituents on the aryl and alkyl groups. Below is a detailed comparison based on molecular properties, synthesis, and applications:

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Substituent Effects on Reactivity: Electron-Withdrawing Groups (EWGs): Fluorine (F) and trifluoromethyl (CF₃) groups increase electrophilicity, enhancing reactivity in nucleophilic substitutions. For example, (4-fluorophenyl) derivatives are used in fragment-based drug discovery due to improved metabolic stability .

Synthetic Pathways: Fluorophenyl and trifluoromethyl derivatives are synthesized via direct condensation of dimethyl cyanocarbonimidodithioate with fluorinated amines or aryl halides . The 2-benzylphenyl variant requires multi-step synthesis involving hydrazinium hydroxide and ethyl-4-chloroacetoacetate to form triazolopyrimidine scaffolds .

Biological and Industrial Applications: Fluorinated Derivatives: Prioritized in drug discovery for their balance of lipophilicity and metabolic resistance. For example, 2-cyanoguanidines derived from similar precursors show activity as nicotinamide phosphoribosyltransferase inhibitors . Halogenated Derivatives (e.g., 2,6-dichlorophenoxy): Used in agrochemicals due to enhanced pesticidal activity .

Research Findings

- Enzyme Inhibition: Methyl pyridin-3-yl cyanocarbonimidodithioate (a pyridine-substituted analog) demonstrated inhibitory activity against NDM-1 β-lactamase, a key antibiotic resistance enzyme .

- Receptor Binding: Cyanocarbonimidodithioate derivatives with pyridine cores (e.g., compound 4 in ) act as partial agonists for adenosine receptors, highlighting the role of aromatic substituents in target engagement .

Biological Activity

Methyl (2-benzylphenyl) cyanocarbonimidodithioate, with the molecular formula C16H14N2S2, is a compound of significant interest in both chemistry and biology due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an enzyme inhibitor and its role in medicinal chemistry.

Enzyme Inhibition Studies

Recent studies have shown that this compound exhibits inhibitory effects on several enzymes:

- α-Amylase Inhibition : The compound demonstrated an IC50 value ranging from 4.95 ± 0.44 to 69.71 ± 0.05 µM against α-amylase, compared to the standard drug acarbose (IC50 = 21.55 ± 1.31 µM) .

- Iron Chelating Activity : It also showed potent iron chelating activity with IC50 values between 22.43 ± 2.09 to 61.21 ± 2.83 µM, surpassing standard EDTA (IC50 = 66.43 ± 1.07 µM) .

These findings suggest that this compound may possess significant therapeutic potential in managing conditions related to carbohydrate metabolism and oxidative stress.

The mechanism of action of this compound involves its interaction with specific molecular targets, primarily enzymes involved in metabolic pathways. The compound can modulate enzyme activity by binding to active sites or altering conformations, thereby influencing biochemical processes.

The compound is characterized by the following chemical reactions:

- Oxidation : Can produce sulfoxides or sulfones.

- Reduction : Capable of converting the cyanocarbonimidodithioate group into amines or other derivatives.

- Substitution Reactions : Engages in nucleophilic substitution where the cyanocarbonimidodithioate group can be replaced by other nucleophiles .

Comparative Analysis

To better understand the biological significance of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl (2-phenylphenyl) cyanocarbonimidodithioate | Similar benzyl moiety | Moderate enzyme inhibition |

| Methyl (2-tolylphenyl) cyanocarbonimidodithioate | Methyl group substitution | Variable activity |

| Methyl (2-naphthylphenyl) cyanocarbonimidodithioate | Naphthyl group addition | Enhanced reactivity |

This table illustrates that while this compound possesses unique biological properties, its analogs also exhibit varying degrees of activity based on structural differences.

Case Studies and Research Findings

Several research studies have investigated the biological applications of this compound:

- Antioxidant Properties : A study explored the antioxidant capabilities of synthesized derivatives, indicating that modifications to the basic structure could enhance protective effects against oxidative stress .

- Therapeutic Potential : Investigations into thiosemicarbazones, related compounds, revealed their versatility in treating various conditions such as cancer and infections due to their ability to interact with multiple biological targets .

- Drug Development : The compound's role as a precursor in drug synthesis highlights its importance in pharmaceutical applications, particularly in developing new therapeutics targeting metabolic disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.